Elocalcitol
Overview
Description
Elocalcitol, also known as BXL-628 or Ro-26-9228, is a selective vitamin D receptor (VDR) agonist. It shares structural similarities with calcitriol, the active form of vitamin D. This compound exhibits anti-inflammatory properties and has been investigated for its therapeutic potential in various contexts.
Mechanism of Action
Target of Action
Elocalcitol, also known as BXL-628, is a synthetic derivative of vitamin D3 . Its primary target is the Vitamin D3 receptor (VDR) . The VDR is a transcription factor that mediates the action of vitamin D3 by controlling the expression of hormone-sensitive genes .
Mode of Action
This compound binds to the VDR and regulates cell proliferation and apoptosis . It exhibits anti-inflammatory properties and promotes tolerance induction . In human thyrocytes, this compound inhibits IFNγ and TNFα-induced CXCL10 protein secretion more potently than other compounds . It impairs both cytokine intracellular pathways, whereas other compounds are effective only on the IFNγ pathway .
Biochemical Pathways
This compound affects several biochemical pathways. It impairs the mechanism underlying cytokine synergy and inhibits both IFNγ and TNFα pathways by targeting Stat1 and NF-κB . In CD4+ T cells, this compound decreases Th1- and Th17-type cytokines and promotes Th2-type cytokine secretion .
Result of Action
This compound has several molecular and cellular effects. It inhibits Th1 cytokine-mediated responses in thyrocytes and CD4+ T cells . Additionally, it promotes a shift toward a Th2 response . This compound also upregulates Ca entry through L-type Ca2 channels in human bladder smooth muscle cells .
Biochemical Analysis
Biochemical Properties
Elocalcitol interacts with the Vitamin D3 receptor (VDR) in humans . It is a small molecule with a chemical formula of C29H43FO2 and an average weight of 442.6489 . This compound is a calcitriol analog, which means it shares similar structural and functional properties with calcitriol, the active form of Vitamin D .
Cellular Effects
This compound has been shown to inhibit inflammatory responses in human thyroid cells and T cells . It decreases Th1- and Th17-type cytokines and promotes Th2-type cytokine secretion . In human thyrocytes, this compound inhibits IFNγ and TNFα-induced CXCL10 protein secretion more potently than Methimazole (MMI), a common treatment for hyperthyroidism .
Molecular Mechanism
This compound’s mechanism of action involves binding to the Vitamin D3 receptor . It impairs both cytokine intracellular pathways, whereas MMI is effective only on the IFNγ pathway . This suggests that this compound has a broader range of action in inhibiting inflammatory responses.
Temporal Effects in Laboratory Settings
This compound has been shown to reduce lesion weight by up to 70% upon treatment for 3 weeks in a mouse model of endometriosis . This suggests that this compound has a significant effect over time in reducing inflammation and lesion size.
Metabolic Pathways
As a Vitamin D analog, it is likely to be involved in similar metabolic pathways as Vitamin D, including calcium homeostasis and immune function .
Subcellular Localization
Given its interaction with the Vitamin D3 receptor, it is likely to be found in the nucleus where it can influence gene expression .
Preparation Methods
Synthetic Routes:: Elocalcitol can be synthesized through several routes. One common method involves the modification of vitamin D analogs. The specific synthetic steps may vary, but the overall strategy aims to introduce functional groups to achieve the desired structure.
Reaction Conditions:: The synthesis typically involves reactions such as hydroxylation, cyclization, and functional group transformations. Precise reaction conditions depend on the chosen synthetic pathway.
Industrial Production:: While industrial-scale production details are proprietary, pharmaceutical companies have developed efficient processes to manufacture this compound. These methods ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:: Elocalcitol undergoes various chemical transformations, including:
Hydroxylation: Addition of hydroxyl groups.
Cyclization: Formation of cyclic structures.
Functional Group Modifications: Alterations to specific functional groups.
Common Reagents and Conditions:: Reagents used in this compound synthesis include oxidants, reducing agents, and catalysts. Conditions vary based on the specific reaction.
Major Products:: The primary product of this compound synthesis is this compound itself. intermediates and byproducts may also form during the process.
Scientific Research Applications
Elocalcitol has been explored in several scientific fields:
Chemistry: As a VDR agonist, it serves as a valuable tool for studying vitamin D-related pathways.
Biology: Researchers investigate its impact on cell signaling, gene expression, and immune responses.
Medicine: This compound’s anti-inflammatory properties make it relevant for conditions like endometriosis.
Industry: Its potential therapeutic applications drive interest in drug development.
Comparison with Similar Compounds
Elocalcitol’s uniqueness lies in its selective VDR activation. While similar compounds exist, this compound’s distinct properties set it apart.
Similar Compounds::- Calcitriol (active vitamin D)
- Other VDR agonists (e.g., paricalcitol)
Properties
IUPAC Name |
(1R,3Z,5S)-3-[(2E)-2-[(3aS,7aS)-1-[(E,2S)-6-ethyl-6-hydroxyoct-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-fluoro-4-methylidenecyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43FO2/c1-6-29(32,7-2)17-8-10-20(3)25-14-15-26-22(11-9-16-28(25,26)5)12-13-23-18-24(31)19-27(30)21(23)4/h8,12-14,17,20,24,26-27,31-32H,4,6-7,9-11,15-16,18-19H2,1-3,5H3/b17-8+,22-12+,23-13-/t20-,24+,26-,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLWXBHFPGSUOX-GJQYOBCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C=CCC(C)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)F)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(/C=C/C[C@H](C)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)F)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199798-84-0 | |
Record name | Elocalcitol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199798840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elocalcitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06194 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ELOCALCITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WDS5F2V6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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